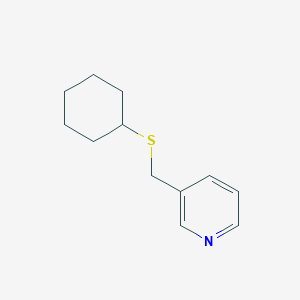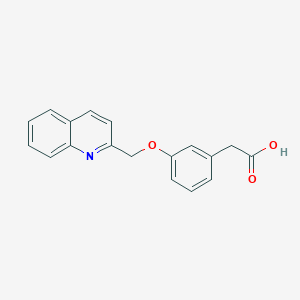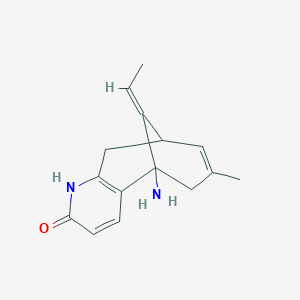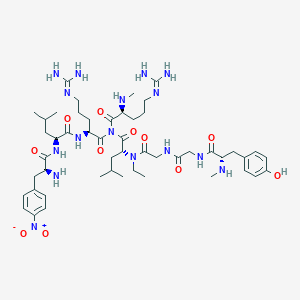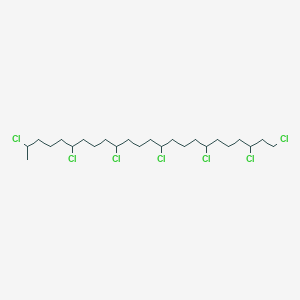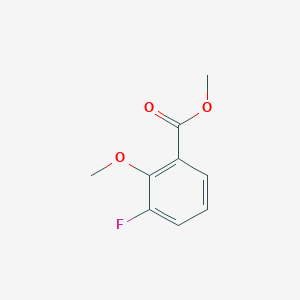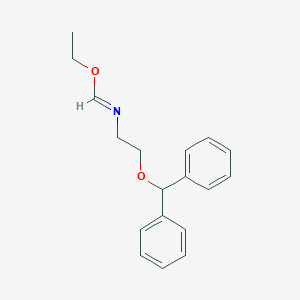
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dimethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dimethyl- is not fully understood. However, it has been reported to inhibit the activity of certain enzymes that are essential for the growth and survival of microorganisms. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dimethyl- has been reported to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including fungi and bacteria. It has also been reported to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Additionally, it has been shown to have neuroprotective effects and can protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dimethyl- in lab experiments is its potent antifungal and antibacterial activities. It can be used as a positive control in assays to test the efficacy of new antimicrobial agents. However, one of the limitations of using this compound in lab experiments is its potential cytotoxicity. It can cause cell death at high concentrations, which can interfere with the interpretation of results.
Orientations Futures
There are several future directions for the research on 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dimethyl-. One of the directions is to investigate its potential as a therapeutic agent for the treatment of various diseases. It can be studied further for its antifungal and antibacterial activities and can be used as a lead compound for the development of new antimicrobial agents. Additionally, its neuroprotective effects can be explored further for the treatment of neurodegenerative diseases. Furthermore, its potential as a photosensitizer for photodynamic therapy can also be investigated. Overall, there is significant potential for the research on 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dimethyl- to lead to the development of new therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dimethyl- has been reported in the literature using different methods. One of the commonly used methods involves the reaction of 2,4-difluoroaniline with ethyl acetoacetate in the presence of sodium ethoxide to obtain the intermediate product. The intermediate product is then treated with thiosemicarbazide in ethanol to yield the final product.
Applications De Recherche Scientifique
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dimethyl- has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potent antifungal and antibacterial activities. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
110623-35-3 |
|---|---|
Formule moléculaire |
C10H9F2N3S |
Poids moléculaire |
241.26 g/mol |
Nom IUPAC |
5-(2,4-difluorophenyl)-2,4-dimethyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C10H9F2N3S/c1-14-9(13-15(2)10(14)16)7-4-3-6(11)5-8(7)12/h3-5H,1-2H3 |
Clé InChI |
COGYAOKOKXLWSZ-UHFFFAOYSA-N |
SMILES |
CN1C(=NN(C1=S)C)C2=C(C=C(C=C2)F)F |
SMILES canonique |
CN1C(=NN(C1=S)C)C2=C(C=C(C=C2)F)F |
Autres numéros CAS |
110623-35-3 |
Synonymes |
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dim ethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



